molecular formula C8H13NO2 B096653 Pentyl cyanoacetate CAS No. 17686-39-4

Pentyl cyanoacetate

Cat. No.: B096653
CAS No.: 17686-39-4
M. Wt: 155.19 g/mol
InChI Key: OCJMNSVWIYIHRK-UHFFFAOYSA-N
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Description

Pentyl cyanoacetate, also known as pentyl cyanoethanoate, is an organic compound with the molecular formula C8H13NO2. It is a colorless to pale yellow liquid with a fruity odor. This compound is primarily used in the synthesis of various chemicals and as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentyl cyanoacetate can be synthesized through the esterification of cyanoacetic acid with pentanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of cyanoacetic acid with pentanol. The process is carried out in a reactor where the reactants are continuously fed, and the product is continuously removed. This method ensures a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Pentyl cyanoacetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce cyanoacetic acid and pentanol.

    Reduction: It can be reduced to produce this compound derivatives.

    Substitution: The cyano group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

    Hydrolysis: Cyanoacetic acid and pentanol.

    Reduction: this compound derivatives.

    Substitution: Various substituted cyanoacetates.

Scientific Research Applications

Pentyl cyanoacetate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties.

    Industry: It is used in the production of fragrances and flavoring agents due to its fruity odor.

Mechanism of Action

The mechanism of action of pentyl cyanoacetate involves its ability to undergo various chemical reactions, such as hydrolysis, reduction, and substitution. These reactions allow it to interact with different molecular targets and pathways, leading to the formation of various products with potential biological and industrial applications.

Comparison with Similar Compounds

  • Methyl cyanoacetate
  • Ethyl cyanoacetate
  • Propyl cyanoacetate
  • Butyl cyanoacetate

Comparison: Pentyl cyanoacetate is unique due to its longer carbon chain compared to other cyanoacetates like methyl, ethyl, propyl, and butyl cyanoacetate. This longer chain contributes to its distinct physical and chemical properties, such as its fruity odor and its reactivity in various chemical reactions.

Properties

IUPAC Name

pentyl 2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-3-4-7-11-8(10)5-6-9/h2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJMNSVWIYIHRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90938863
Record name Pentyl cyanoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17686-39-4
Record name Acetic acid, 2-cyano-, pentyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17686-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentyl cyanoacetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentyl cyanoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentyl cyanoacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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